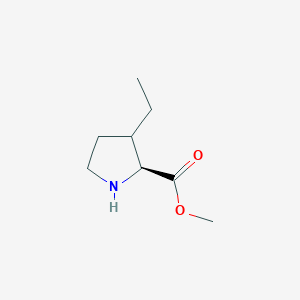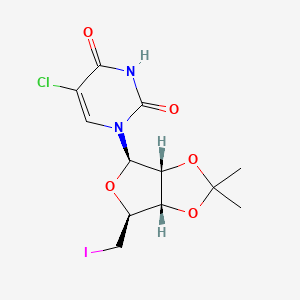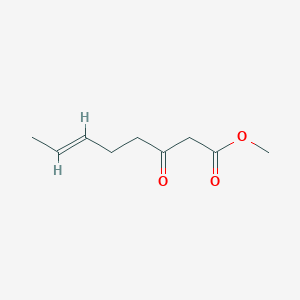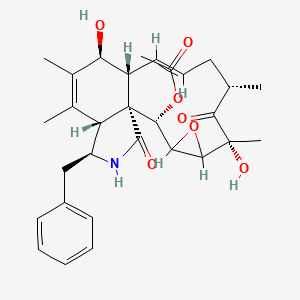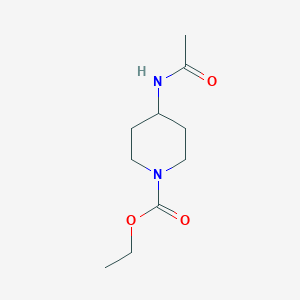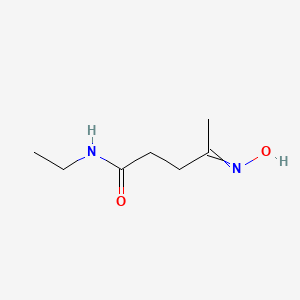
5'-Tosyladenosine-2',3'-O-phenylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related organoboron compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction with 1-alkenyl halides or triflates demonstrates the type of methodology that might be applied to the synthesis of compounds like 5'-Tosyladenosine-2',3'-O-phenylboronate (Takagi et al., 2002). These reactions typically occur in the presence of a base such as KOPh and a palladium catalyst, illustrating the potential approach for synthesizing complex boronates.
Molecular Structure Analysis
The molecular structure of compounds similar to 5'-Tosyladenosine-2',3'-O-phenylboronate often involves intricate arrangements that can be characterized by techniques such as X-ray diffraction. Cyclopalladated complexes of related compounds provide insights into molecular structures characterized by unique coordination environments, demonstrating the complexity and the potential for diverse reactivity and applications (Kozlov et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of boronate esters encompasses a variety of transformations, including coupling reactions that form carbon-carbon bonds. For instance, the palladium-catalyzed "head-to-tail" cross-coupling reaction of 1-alkenylboranes with phenyl or 1-alkenyl iodides, leading to the formation of 2-phenyl-1-alkenes or 2-alkyl-1,3-alkadienes, showcases the type of chemical reactions 5'-Tosyladenosine-2',3'-O-phenylboronate might undergo (Miyaura & Suzuki, 1981).
Physical Properties Analysis
While specific details on the physical properties of 5'-Tosyladenosine-2',3'-O-phenylboronate are not readily available, analogous compounds' properties, such as solubility, melting points, and crystal structures, can be inferred through related studies. The synthesis and characterization of similar organoboron compounds provide a foundation for understanding the physical nature of these substances, including their stability and phase behavior under various conditions.
Chemical Properties Analysis
The chemical properties of 5'-Tosyladenosine-2',3'-O-phenylboronate, such as reactivity with different organic substrates, can be explored through its participation in catalytic cycles and its role as an intermediate in various organic reactions. The ability of related boronate esters to participate in cascade reactions and cycloadditions highlights the versatility and utility of these compounds in organic synthesis (Yao et al., 2019).
Scientific Research Applications
Synthesis and Catalytic Activity
5'-Tosyladenosine-2',3'-O-phenylboronate and related compounds have been utilized in various synthesis and catalytic processes. These include the formation of new hybrid pincer complexes with notable catalytic activity in Suzuki cross-coupling reactions and luminescent properties at different temperatures (Kozlov et al., 2008). The boronic acid moiety has also been applied in the synthesis of derivatives through efficient organocatalysis, enhancing the yields of products like ene-carbocyclization products (Yang et al., 2012).
Biomedical Applications
Notably, the boronic acid component has found significant applications in the field of biomedicine. It is known for forming reversible complexes with polyols, like saccharides and nucleotides, leading to its use in self-regulated insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006). This property is particularly important in the context of diabetic treatment and monitoring.
properties
IUPAC Name |
[4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BN5O6S/c1-14-7-9-16(10-8-14)36(30,31)32-11-17-19-20(35-24(34-19)15-5-3-2-4-6-15)23(33-17)29-13-28-18-21(25)26-12-27-22(18)29/h2-10,12-13,17,19-20,23H,11H2,1H3,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSPUDWXWZADL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BN5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)
